H-Ala-Ala-Ala-Ala-Ala-Ala-OH

説明

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N6O7/c1-7(19)13(25)20-8(2)14(26)21-9(3)15(27)22-10(4)16(28)23-11(5)17(29)24-12(6)18(30)31/h7-12H,19H2,1-6H3,(H,20,25)(H,21,26)(H,22,27)(H,23,28)(H,24,29)(H,30,31)/t7-,8-,9-,10-,11-,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHDFPIXRRJBKM-ZNSCXOEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N6O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: H-Ala-Ala-Ala-Ala-Ala-Ala-OH (Hexa-L-Alanine)

Executive Summary

H-Ala-Ala-Ala-Ala-Ala-Ala-OH (Ala6) is a homopolymeric hexapeptide serving as a critical model system in protein folding thermodynamics and amyloid research. While chemically simple, Ala6 exhibits complex phase-dependent structural behavior—transitioning between random coil,

Part 1: Physicochemical Profile[1]

Ala6 is defined by its hydrophobic backbone and short methyl side chains. Despite the high hydrophilicity usually associated with short peptides, the lack of polar side chains and high propensity for intermolecular hydrogen bonding creates significant solubility challenges in aqueous media.

Key Properties Table[2]

| Property | Value / Description |

| Chemical Formula | |

| Molecular Weight | 444.48 g/mol (Average) |

| Monoisotopic Mass | 444.2332 Da |

| Isoelectric Point (pI) | ~5.5 - 6.0 (dominated by termini) |

| Solubility (Water) | Poor. Prone to aggregation/precipitation at >1 mM. |

| Solubility (Solvents) | High. Soluble in TFE (Trifluoroethanol), HFIP (Hexafluoroisopropanol), and TFA. |

| Structural Propensity | Solvent-dependent: Random coil (Water), |

Part 2: Structural Dynamics & The Polyalanine Paradox

The scientific utility of Ala6 lies in its "chameleon-like" behavior. It is the shortest consensus sequence used to study the Helix-Coil Transition , yet it paradoxically forms insoluble

The Solvation Effect[3][4][5]

-

Aqueous Environment: In pure water, the entropic cost of ordering the solvent around the hydrophobic methyl groups competes with backbone hydrogen bonding. Ala6 largely exists as a random coil or collapsed globule.

-

Fluorinated Alcohols (TFE/HFIP): These solvents displace water from the peptide backbone, strengthening intramolecular

hydrogen bonds. This induces a stable -

Solid State/Aggregation: Without solvent shielding, intermolecular hydrogen bonds dominate, driving the peptide into thermodynamically stable

-sheet fibrils (amyloid-like structures).

Visualization: Solvent-Dependent Conformational Switching

Figure 1: Conformational landscape of Hexaalanine. The structure is dictated by the competition between solvent-backbone interactions and intra-peptide hydrogen bonding.

Part 3: Synthesis & Purification (Expert Protocol)

Synthesizing polyalanine sequences via Solid Phase Peptide Synthesis (SPPS) is deceptively difficult due to On-Resin Aggregation . As the chain grows, the hydrophobic alanine stretch forms

The "Difficult Sequence" Protocol

Standard Fmoc-SPPS will likely fail or result in deletion sequences (Ala5, Ala4). The following modified protocol is required for high purity.

1. Resin Selection

-

Recommended: ChemMatrix® or PEG-PS resins. These swell better in polar solvents than standard polystyrene, reducing aggregation.

-

Loading: Low loading (0.2 – 0.4 mmol/g) is essential to prevent steric crowding.

2. Aggregation-Breaking Strategies

-

Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling and deprotection buffers to disrupt hydrogen bond networks.

-

Elevated Temperature: Perform couplings at 50°C - 75°C (microwave-assisted is ideal).

-

Backbone Protection (Critical): If manual synthesis is performed at RT, use Fmoc-Ala-(Hmb)-OH at position 3 or 4. The Hmb (2-hydroxy-4-methoxybenzyl) group prevents

-sheet formation.

3. Step-by-Step Workflow

Figure 2: Optimized SPPS workflow for aggregation-prone polyalanine sequences. Note the use of high temperature and specific coupling reagents.

Part 4: Analytical Characterization

Validating Ala6 requires techniques that can distinguish between the target molecule and deletion byproducts (

Mass Spectrometry (ESI-MS)

-

Expectation: A clear

peak at 445.2 Da . -

Fragmentation Pattern:

-

Sequential loss of 71 Da (Alanine residue mass).

-

Prominent y-series ions due to the stability of the amide bond.

-

Note: If you see peaks at 374.2 Da (

) or 303.2 Da (

-

Circular Dichroism (CD) Spectroscopy

CD is the gold standard for verifying secondary structure.

-

Sample Prep: Dissolve lyophilized peptide in TFE for helix verification, or Phosphate Buffer (pH 7) for baseline.

-

Spectral Signatures:

- -Helix (in TFE): Double minima at 208 nm and 222 nm .[1] Positive maximum at ~192 nm.

-

Random Coil (in Water): Strong negative minimum at 198 nm .

- -Sheet (Aggregated): Minimum at 218 nm .

Part 5: Applications in Research

-

MD Simulation Benchmarking: Ala6 is small enough for all-atom Molecular Dynamics simulations, making it a primary benchmark for testing force fields (e.g., CHARMM, AMBER) regarding helix-coil transition kinetics [1].

-

Amyloid Kinetics: It serves as a minimal model for studying the thermodynamics of amyloid fibril nucleation. The transition from soluble helix (in TFE) to insoluble sheet (upon water dilution) mimics the pathway of amyloidogenic proteins like A

[2]. -

Spectroscopic Standard: Used to calibrate CD spectrometers for molar ellipticity calculations due to its well-defined helical content in TFE.

References

-

Scholtz, J. M., et al. (1991). "Parameters of helix-coil transition theory for alanine-based peptides of varying chain lengths in water." Biopolymers, 31(13), 1463–1470.[2] Link

-

Blondelle, S. E., et al. (1997). "Polyalanine-based peptides as models for self-associated beta-pleated-sheet complexes." Biochemistry, 36(5), 839–845. Link

-

Paradisi, M., et al. (1995). "Aggregation of protected peptides in SPPS: The use of Hmb backbone protection." Tetrahedron Letters, 36(9), 1471-1474. Link

-

Roccatano, D., et al. (2002). "Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides."[3] PNAS, 99(19), 12179–12184. Link

Sources

hexa-alanine peptide chemical structure

Hexa-Alanine ( ): Structural Dynamics, Synthesis, and Linker Applications[1]

Part 1: Chemical Architecture & Fundamental Properties

At its core, hexa-alanine is a molecular ruler.[1] Its chemical uniformity eliminates side-chain interference, making it an ideal baseline for spectroscopic calibration.[1]

Physicochemical Specifications

-

IUPAC Name: L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine[1]

-

Molecular Formula:

[1] -

Molecular Weight: 444.48 Da (Average) / 444.23 Da (Monoisotopic)[1]

-

Isoelectric Point (pI): ~6.0 (zwitterionic species)[1]

-

Solubility: High in

(>100 mg/mL); insoluble in diethyl ether.[1]

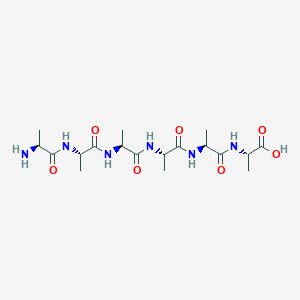

Structural Topology

The molecule consists of a repeating backbone unit

Figure 1: Linear connectivity of Hexa-alanine showing the repeating amide backbone and termini.[1]

Part 2: Conformational Dynamics (The Poly-Ala Paradox)

The structural behavior of

The Aqueous State: Polyproline II (PPII) vs. Random Coil

Contrary to the "Alanine Helix" dogma,

-

Mechanism: The entropic cost of fixing six residues into a helical turn outweighs the enthalpy gained from backbone hydrogen bonds (

). -

Result: In water,

samples a dynamic equilibrium between a disordered "random coil" and a Polyproline II (PPII) helix (left-handed, 3 residues/turn).

The TFE Effect: Induced Helicity

When dissolved in 2,2,2-Trifluoroethanol (TFE) or TFE/Water mixtures,

-

Thermodynamics: TFE has a lower dielectric constant than water, strengthening the intra-peptide hydrogen bonds (C=O

H-N) relative to peptide-solvent bonds.[1] -

Critical Length: While TFE induces helicity, stable helix formation usually requires

residues.[1]

Figure 2: Solvent-dependent conformational switching of Hexa-alanine.

Part 3: Synthesis Protocol (Solid Phase Peptide Synthesis)

While

Materials & Reagents[1][2][3]

-

Resin: Wang Resin (for C-terminal acid) or Rink Amide (for C-terminal amide).[1][2] Recommendation: Rink Amide for linker applications to prevent C-term charge.

-

Coupling Reagent: HBTU/DIEA or DIC/Oxyma (Superior for aggregation prone sequences).[1]

-

Deprotection: 20% Piperidine in DMF.

Step-by-Step Workflow

Step 1: Resin Swelling Incubate resin in DMF for 30 min.

Step 2: Deprotection (Fmoc Removal) [1]

-

Treat with 20% Piperidine/DMF (

min).[1] -

Validation: UV monitoring of dibenzofulvene adduct at 301 nm.

Step 3: Coupling (Repeat 6x)

-

Mix Fmoc-Ala-OH (5 eq), HBTU (5 eq), and DIEA (10 eq).

-

Activate for 2 min, then add to resin.

-

Shake for 45 min.

-

Critical Check: Perform Kaiser Test (Ninhydrin).[1] Blue = Incomplete (re-couple); Colorless = Complete.[1]

Step 4: Cleavage

-

Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%

.[1] -

Time: 2 hours.

-

Precipitate in cold diethyl ether (

).[1]

Figure 3: Solid Phase Peptide Synthesis (SPPS) cycle for Hexa-alanine.

Part 4: Analytical Characterization

To validate the structure, you must confirm both identity (Mass) and conformation (NMR/CD).[1]

Nuclear Magnetic Resonance (NMR)

NMR distinguishes between random coil and helical states based on Chemical Shift Index (CSI).[1]

| Nucleus | Random Coil Shift (ppm) | Helical Shift (ppm) | |

| 4.35 | 4.03 | -0.32 (Upfield) | |

| 52.5 | 55.0 | +2.5 (Downfield) | |

| 19.0 | 17.5 | -1.5 (Upfield) | |

| 8.2 | 8.0 | Variable |

Note: In water,

Circular Dichroism (CD)[1][5]

Part 5: Applications in Drug Design

The "Semi-Rigid" Linker

In fusion proteins (e.g., scFv-drug conjugates), linker flexibility dictates the hydrodynamic radius.

-

Flexible Linkers (Gly-Ser): Allow domains to collapse or interact.[1][3]

-

Rigid Linkers (Pro-rich): Force separation but can be immunogenic.[1]

-

Hexa-Alanine: Occupies a "Goldilocks" zone.[1] It is stiffer than Gly-Ser due to the methyl side-chain restriction but less sterically hindered than Proline.[1] It is often used to separate domains by a fixed distance (~9 Å in helical form, ~21 Å in extended form).[1]

Solubility Tags

While long poly-alanine tails cause aggregation (amyloid-like fibrils), short tags like

References

-

PubChem. (2025).[1] Hexa-L-alanine Compound Summary. National Library of Medicine. [Link][1]

-

Roccatano, D., et al. (2002).[1] Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides. PNAS.[1] [Link]

-

Biological Magnetic Resonance Bank (BMRB). (2024).[1] Alanine Chemical Shift Assignments. [Link][1]

-

Coin, I., et al. (2007).[1][4] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

Technical Deep Dive: The (Ala)₆ Hexapeptide

The following technical guide is structured to serve as a definitive reference for the (Ala)₆ hexapeptide. It moves beyond basic definitions to address the specific synthetic, analytical, and structural challenges associated with homopolymeric alanine sequences.

Molecular Architecture, Synthesis Strategies, and Physicochemical Behavior

Executive Summary

The (Ala)₆ peptide (L-Alanyl-L-Alanyl-L-Alanyl-L-Alanyl-L-Alanyl-L-Alanine) represents a deceptive simplicity in protein chemistry. While chemically elementary, it sits at the critical phase transition threshold between soluble random coils and insoluble

This guide provides the precise physicochemical data, optimized synthesis workflows, and analytical parameters required to utilize (Ala)₆ effectively in drug development and structural biology.

Molecular Architecture & Physicochemical Properties[1]

Accurate mass determination is the primary method for validating the integrity of poly-alanine sequences, particularly to distinguish the target (Ala)₆ from common (Ala)₅ deletion impurities (des-Ala) that arise during synthesis.

Quantitative Profile

| Property | Value | Notes |

| Sequence | AAAAAA | N-terminus |

| Chemical Formula | Assumes free amine and carboxyl termini | |

| Monoisotopic Mass | 444.2332 Da | Critical for High-Res MS (Orbitrap/FT-ICR) |

| Average Molecular Weight | 444.49 Da | Used for molarity calculations in bulk |

| Isoelectric Point (pI) | ~6.0 | Neutral at physiological pH |

| Hydrophobicity (GRAVY) | 1.800 | Highly hydrophobic; prone to aggregation |

| Solubility Profile | Low in neutral | Soluble in TFA, HFIP, or 6M Guanidine HCl |

The Aggregation Threshold

(Ala)₆ occupies a unique structural niche. While (Ala)

-

In Solution: It tends to aggregate into antiparallel

-sheets, leading to precipitation in aqueous buffers over time. -

Implication: Stock solutions should be prepared in chaotropic agents (e.g., HFIP or DMSO) before dilution into aqueous assay buffers.

Synthesis Strategy: Overcoming "Difficult Sequences"

Standard Fmoc-SPPS (Solid Phase Peptide Synthesis) protocols often fail for poly-alanine sequences due to on-resin aggregation . As the chain elongates, the hydrophobic methyl side chains interlock, and the backbone amides form hydrogen bonds (inter-chain

Validated Protocol for (Ala)₆ Synthesis

To ensure high purity (>95%) and prevent deletion sequences (e.g., (Ala)₅), the following "High-Efficiency" protocol is recommended over standard methods.

1. Resin Selection:

-

Recommended:ChemMatrix® or PEG-PS (Polyethylene glycol-polystyrene).

-

Rationale: These resins swell better in polar solvents, mechanically disrupting potential

-sheet aggregates.

2. Solvation & Coupling:

-

Solvent: DMF + 1% DBU or NMP (N-methyl-2-pyrrolidone).

-

Chaotropic Additive: Add 0.1M LiCl or Pseudoproline dipeptides (if extending beyond 6 residues).

-

Temperature: Perform coupling at 50°C - 60°C (Microwave assisted). Thermal energy disrupts hydrogen bonding networks.

3. Deprotection:

-

Use 20% Piperidine in DMF with 0.1 M HOBt .

-

Mechanism:[1][2][3][4] HOBt suppresses aspartimide formation (less relevant here) but also disrupts secondary structure during deprotection.

Workflow Visualization

The following diagram contrasts the failure mode of standard synthesis with the optimized pathway.

Figure 1: Comparison of synthetic pathways. Thermal energy and chaotropic salts prevent the 'molecular collapse' typical of poly-alanine synthesis.

Analytical Validation (Mass Spectrometry & HPLC)

Validating (Ala)₆ requires distinguishing it from deletion byproducts. The mass difference of a single Alanine residue (71.04 Da) is easily resolved, but aggregation can broaden HPLC peaks.

Mass Spectrometry Parameters

-

Ionization: ESI (Electrospray Ionization) in Positive Mode.

-

Target Ion

: 445.24 Da. -

Target Ion

: 467.22 Da. -

Common Contaminant:

Da (Indicates synthesis failure).

HPLC Methodology

-

Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Waters XBridge), 300Å pore size.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Shallow gradient (e.g., 0-20% B over 30 mins). Poly-alanines elute early but can smear if not fully solubilized.

-

Note: If peak tailing occurs, increase column temperature to 50°C to break up aggregates during separation.

Applications in Drug Development & Structural Biology[4]

(Ala)₆ is rarely a therapeutic target itself; rather, it is a functional tool used to engineer the properties of other biomolecules.

Rigid Linkers in Fusion Proteins

Unlike the flexible Gly-Ser linkers (

-

Use Case: Separating two protein domains where fixed distance and orientation are critical (e.g., FRET pairs).

-

Mechanism: The methyl groups of Alanine restrict the

torsion angles, reducing entropic freedom compared to Glycine.

Biomaterials & Amyloid Models

(Ala)₆ serves as a minimalist model for amyloid diseases (like OPMD - Oculopharyngeal Muscular Dystrophy, caused by poly-A expansion).

-

Experiment: Researchers use (Ala)₆ to study the kinetics of fibril nucleation.

-

Observation: At high concentrations (>10 mg/mL), (Ala)₆ spontaneously assembles into hydrogels rich in

-sheets, useful for tissue engineering scaffolds.

Structural Logic Diagram

The following diagram illustrates the decision matrix for selecting (Ala)₆ as a linker versus other common peptides.

Figure 2: Decision matrix for peptide linker selection. (Ala)₆ is chosen when a balance of structure and hydrophobicity is required.

References

-

Bernacki, J. P., & Murphy, R. M. (2011). "Length-Dependent Aggregation of Uninterrupted Polyalanine Peptides." Biochemistry. Link

- Kates, S. A., & Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.

-

Unimod Database. "Amino Acid Masses." Link

-

LifeTein. "Peptide Linker Design and Applications." Link

-

Create Peptides. "Solubility Guidelines for Hydrophobic Peptides." Link

Sources

- 1. genscript.com [genscript.com]

- 2. Peptide Linker - Peptide Spacer - QYAOBIO [qyaobio.com]

- 3. Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer’s β - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pH-Dependent Self-Assembly of Polyalanine Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Hexa-Alanine (A6) in Amyloidogenesis: A Minimalist Model for Fibril Physics

This in-depth technical guide details the role of hexa-alanine (A6) in amyloid fibril formation, designed for researchers and drug development professionals.

Executive Summary

Hexa-alanine (A6), typically studied as the acetylated and amidated analog Ac-AAAAAA-NH2 or the solubilized variant Ac-KA4K-NH2, serves as the fundamental "reductionist" model for amyloid formation. Unlike complex disease-related peptides (e.g., A

This guide delineates the mechanistic role of A6, demonstrating that hydrophobic packing and backbone hydrogen bonding are sufficient for amyloidogenesis, independent of specific side-chain stacking (

Mechanistic Foundations

The Steric Zipper Motif

The structural core of A6 fibrils is the steric zipper , a pair of

-

Class: Predominantly Class 7 (antiparallel

-sheets) or Class 1 (parallel), depending on the flanking residues and pH. -

Dry Interface: The alanine methyl groups interlock to form a "dry" interface, excluding water molecules. This entropic gain (release of solvation water) is the primary thermodynamic driver.

-

Absence of Aromatic Stabilization: Unlike A

, which relies on Phe19/Phe20 stacking, A6 fibrils are stabilized solely by van der Waals forces between methyl groups and the canonical cross-

Thermodynamics & Kinetics

A6 aggregation follows a nucleation-dependent polymerization mechanism:

-

Lag Phase: Monomers exist in equilibrium between random coil and transient

-helical states. The high energy barrier for desolvation prevents immediate aggregation. -

Nucleation: A critical concentration of monomers undergoes a conformational switch to form a

-rich oligomeric nucleus (approx. 6–8 monomers). -

Elongation: The nucleus acts as a template, rapidly recruiting monomers via edge-to-edge H-bonding.

Visualization of the Kinetic Pathway

Caption: Kinetic pathway of A6 aggregation. The rate-limiting step is the formation of the hydrophobic nucleus.

Structural Characterization Data

The following table summarizes the physicochemical signatures of A6 fibrils compared to A

| Feature | Hexa-Alanine (A6) | Amyloid- | Technical Implication |

| ThT Binding | Weak / Negligible | Strong | Do not rely on ThT assays for A6; use CD/TEM. A6 lacks the aromatic grooves required for ThT intercalation. |

| Secondary Structure | Random Coil | CD shows isodichroic point at 203–205 nm during transition. | |

| Critical Conc. | High ( | Low ( | A6 requires high concentrations to overcome the entropic barrier of nucleation. |

| Morphology | Nanotubes / Flat Tapes | Twisted Fibrils | A6 often forms hollow nanotubes due to the high symmetry of the packing. |

Experimental Protocol: Controlled Fibrillization of A6

Warning: Pure A6 is extremely hydrophobic and will precipitate as amorphous aggregates if dissolved directly in water. This protocol uses Ac-AAAAAA-NH2 (to prevent charge repulsion) and a fluorinated solvent pretreatment to ensure a monomeric starting state.

Phase 1: Pre-treatment (Monomerization)

-

Objective: Erase pre-existing aggregates ("seeds").

-

Reagents: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or Trifluoroacetic acid (TFA).

-

Dissolve lyophilized Ac-AAAAAA-NH2 in 100% HFIP to a concentration of

. -

Sonicate in a water bath for 10 minutes to disrupt clusters.

-

Incubate at room temperature for 1 hour.

-

Aliquot into microcentrifuge tubes.

-

Evaporate HFIP under a gentle stream of nitrogen gas (or in a vacuum centrifuge) to form a thin peptide film.

-

Storage: Store films at

(stable for months).

Phase 2: Fibrillization (The Trigger)

-

Objective: Initiate controlled nucleation.

-

Buffer:

Phosphate Buffer (PB), pH 7.4. (Avoid high salt initially, as it accelerates amorphous precipitation).

-

Reconstitute the peptide film in sterile water to

the desired final concentration (e.g., -

Immediately dilute 1:1 with

Phosphate Buffer to reach final conditions ( -

Incubation:

-

Quiescent: For long, straight fibrils (incubate at

or -

Agitated: For rapid fragmentation and seeding (shake at 200 rpm; 24–48 hours).

-

Phase 3: Validation (Self-Validating System)

-

Step A (CD Spectroscopy):

-

Time 0: Spectrum should show a minimum at

(if helical intermediate) or -

Endpoint: Spectrum must shift to a single minimum at

(characteristic of

-

-

Step B (TEM Imaging):

Workflow Diagram

Caption: Step-by-step workflow for generating reproducible A6 amyloid fibrils.

Implications for Drug Development

The "Blank Slate" Screen

Because A6 aggregation is driven purely by backbone H-bonding and hydrophobic packing (without aromatic stacking or charge networks), it is an ideal negative control or specificity filter in drug discovery.

-

Scenario: You have a small molecule inhibitor designed to target the aromatic core of A

42. -

Test: Apply the inhibitor to A6 aggregation.

-

Result Interpretation:

-

Inhibition of A6: The molecule likely acts as a non-specific "colloidal" inhibitor or backbone capper (low specificity).

-

No Inhibition of A6: The molecule is likely specific to the side-chain geometry of A

42 (high specificity).

-

Polyalanine Expansion Diseases

A6 serves as the minimal model for Oculopharyngeal Muscular Dystrophy (OPMD) , caused by PABPN1 polyalanine tract expansions. While disease thresholds are typically

References

-

Blondelle, S. E., et al. (1997). "Polyalanine-based peptides as models for self-associated beta-pleated-sheet complexes." Biochemistry. Link

-

Eisenberg, D., & Jucker, M. (2012). "The amyloid state of proteins in human diseases." Cell. Link

-

Sawaya, M. R., et al. (2007). "Atomic structures of amyloid cross-beta spines reveal varied steric zippers." Nature. Link

-

Nguyen, H. D., & Hall, C. K. (2004). "Molecular dynamics simulations of spontaneous fibril formation by random-coil peptides." Proceedings of the National Academy of Sciences. Link

-

Perutz, M. F., et al. (2002). "Amyloid fibrils formed by poly-L-alanine segments in proteins." Proceedings of the National Academy of Sciences. Link

Sources

biophysical characterization of AAAAAA peptide

Biophysical Characterization of Hexa-Alanine (A ): A Technical Guide

Content Type: Technical Whitepaper & Protocol Guide

Target Audience: Biophysicists, Protein Chemists, and Structural Biologists

Subject: Hexa-alanine (A

Executive Summary: The Deceptive Standard

Hexa-alanine (A

This guide provides a rigorous framework for characterizing A

-

The Solubility Trap: Despite the hydrophilicity of monomeric alanine, A

and similar oligo-alanines are prone to rapid, insoluble -

The PPII Signature: Distinguishing the subtle spectroscopic signals of the PPII helix from true disorder requires precise temperature-dependent CD and NMR protocols.

Sample Preparation & Quality Control

The Critical Failure Point: Direct dissolution of lyophilized A

Reagents

-

Peptide:

(Preferred to eliminate end-charge effects) or -

Disaggregating Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or Trifluoroacetic acid (TFA).

-

Buffer: 10 mM Sodium Phosphate, pH 7.0 (Avoid high salt initially to reduce hydrophobic screening).

The "Disaggregate & Dilute" Protocol

-

Lyophilization of Pre-aggregates:

-

Dissolve the peptide powder in 100% HFIP to a concentration of ~1-2 mg/mL.

-

Sonicate for 10 minutes to disrupt pre-existing

-sheet seeds. -

Aliquot and lyophilize (or speed-vac) to dryness. This leaves a "monomeric film."

-

-

Reconstitution:

-

Add sterile, filtered 10 mM Sodium Phosphate (pH 7.0) directly to the film.

-

Target Concentration: Keep below 1 mM (approx. 0.5 mg/mL) to prevent immediate re-aggregation.

-

Note: If higher concentrations are required for NMR, use

with 5-10% TFE-

-

-

Filtration:

-

Pass solution through a 0.22

m PVDF filter. -

QC Step: Measure UV absorbance at 320 nm. Any signal here indicates light scattering from aggregates. The

should be < 0.01.

-

Concentration Determination

Do not rely on weight. A

-

Method A (Quantitative NMR): Use an internal standard (e.g., DSS or TSP) with a known concentration and integrate the methyl protons.

-

Method B (Peptide Bond Absorbance): Measure

or- per peptide bond.

-

Formula:

.

Spectroscopic Characterization Workflow

The following diagram illustrates the integrated workflow for validating the conformational ensemble of A

Figure 1: Integrated workflow for the biophysical characterization of Hexa-alanine, emphasizing the critical disaggregation step prior to spectroscopy.

Circular Dichroism (CD) Spectroscopy[1][2][3][4]

CD is the primary tool to detect the Polyproline II (PPII) helix structure in A

The Spectral Signature

Unlike the

-

Strong Negative Band:

195–198 nm.[1] -

Weak Positive Band:

218 nm (often appearing as a "shoulder" or less negative region in A

Experimental Protocol

-

Path Length: Use a 0.1 cm or 0.05 cm quartz cuvette. (High transparency required < 200 nm).

-

Solvent: 10 mM Phosphate Buffer (Cl- ions absorb < 195 nm; avoid Tris/HCl if possible).

-

Temperature Scan (The "Melting" Test):

-

PPII is enthalpically stabilized . Heating the sample disrupts the hydration shell required for PPII, shifting the population toward a true random coil.

-

Experiment: Collect spectra from 5°C to 80°C in 10°C steps.

-

Observation: As Temp increases, the negative intensity at 195 nm decreases (becomes less negative), and the signal at 218 nm drifts.

-

Isodichroic Point: Look for a crossing point near 205-210 nm, indicating a two-state transition (PPII

Disordered).

-

Data Interpretation Table:

| Feature | PPII Helix (Low Temp) | Random Coil (High Temp) | |

| 190-200 nm | Strong Negative ( | Moderate Negative | Positive/Weak Negative |

| 215-225 nm | Weak Positive / Shoulder | Weak Negative | Strong Negative (218 nm) |

| Temp Response | Signal diminishes with heat | Stable/Broadens | Stable (Thermostable) |

NMR Spectroscopy

NMR provides residue-specific resolution of the backbone torsion angles (

Key Parameters

-

Coupling Constants:

-

The scalar coupling between the amide proton and alpha proton is directly related to the

torsion angle via the Karplus equation. -

A

Expectation: Values around 6.0 – 7.5 Hz are typical for the dynamic averaging of PPII/Coil. -

Note: Pure

-helix is < 5 Hz; pure

-

-

Chemical Shift Index (CSI):

-

Compare

and -

PPII Deviation: Often shows subtle upfield shifts in

relative to true random coil libraries, though this is force-field dependent in simulations.

-

Conformational Equilibrium Diagram

The following diagram visualizes the energetic landscape A

Figure 2: The conformational equilibrium of A

References

-

Shi, Z., et al. (2002). Polyproline II structure in a sequence of seven alanine residues. Proceedings of the National Academy of Sciences. [Link]

-

Eker, F., et al. (2004). The conformational preference of alanine in peptides and proteins. Journal of the American Chemical Society. [Link]

-

Millhauser, G. L. (1995). Views of helical peptides: a proposal for the position of 3(10)-helix along the thermodynamic folding pathway. Biochemistry.[2][3] [Link]

-

Blondelle, S. E., et al. (1997). Polyalanine-based peptides as models for self-associated beta-pleated-sheet complexes. Biochemistry.[2][3] [Link]

-

Rucker, A. L., & Creamer, T. P. (2002). Polyproline II helical structure in protein unfolded states: lysine peptides revisited. Protein Science.[4] [Link]

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Characterizing aggregate growth and morphology of alanine-rich polypeptides as a function of sequence chemistry and solution temperature from scattering, spectroscopy, and microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Circular Dichroism [hackert.cm.utexas.edu]

thermodynamic stability of H-Ala-Ala-Ala-Ala-Ala-Ala-OH

Thermodynamic Stability & Conformational Dynamics of Hexa-Alanine ( )[1]

Executive Summary: The Deceptive Simplicity of Poly-Alanine

Hexa-alanine (

For researchers, the critical operational insight is that

Molecular Architecture & Physicochemical Profile[2]

| Property | Value / Description |

| Sequence | This compound |

| Molecular Weight | 444.48 g/mol |

| Isoelectric Point (pI) | ~6.0 (Zwitterionic at neutral pH) |

| Hydrophobicity | High (Backbone + Methyl side chains) |

| Solubility (Water) | Kinetic solubility is high; Thermodynamic solubility is limited by aggregation.[1] |

| Critical Length ( | Helix formation in water typically requires |

The "Boundary" Problem

Short alanine peptides (

-

Entropic Penalty:

(Unfavorable). Constraining 6 residues into a helix reduces conformational freedom significantly. -

Enthalpic Gain:

(Favorable). Driven by backbonengcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Thermodynamic Stability Profile

The Helix-Coil Transition (Zimm-Bragg / Lifson-Roig Models)

The stability of

-

Propagation Parameter (

): For Alanine in water at 0°C, -

Nucleation Parameter (

or

Thermodynamic Outcome:

For a chain of length

Enthalpy-Entropy Compensation

The transition from Coil

-

to

-

Temperature Dependence: Lowering the temperature favors the helical state (Le Chatelier’s principle), but for

, the nucleation barrier is too high for cold-denaturation to reverse significantly into a folded state without solvent assistance (e.g., TFE).

The Aggregation Trap (Amyloidogenesis)

The most significant thermodynamic risk for

-

Mechanism: Hydrophobic association of methyl side chains drives monomers together.

-

Thermodynamic Sink: The parallel or anti-parallel

-sheet aggregate represents the global free energy minimum at high concentrations. -

Kinetics: This process follows nucleation-dependent polymerization.[1] Once a "nucleus" of aggregated

forms, soluble monomers are rapidly recruited, leading to precipitation.

Visualization: The Energy Landscape

The following diagram illustrates the competing pathways. Note that the "Aggregate" state is a deep thermodynamic trap, while the "Alpha-Helix" is a shallow local minimum accessible only under specific conditions (low T, TFE).

Caption: The conformational energy landscape of Hexa-alanine. The system favors the Coil state in water. Aggregation is kinetically slow but thermodynamically irreversible.

Experimental Characterization Protocols

Solubilization & Handling (Anti-Aggregation Protocol)

To ensure data integrity, you must treat

Step-by-Step Protocol:

-

Pre-treatment: If the lyophilized powder appears "clumpy" or difficult to wet, it may have pre-aggregated. Treat with 100% TFA (Trifluoroacetic acid) to disrupt pre-formed

-sheets, then evaporate to a thin film.[1] -

Solubilization: Dissolve the peptide film in deionized water (pH ~5.5) . Avoid high salt concentrations initially, as ionic strength can screen repulsive charges and accelerate hydrophobic collapse.

-

Filtration: Pass the solution through a 0.22

m PVDF filter immediately to remove nucleation seeds (proto-fibrils). -

Concentration Limit: Maintain working concentrations < 1 mM for structural studies. Above 2-5 mM, aggregation kinetics accelerate exponentially.[1]

Circular Dichroism (CD) Spectroscopy

CD is the gold standard for assessing the conformational ensemble of

-

Instrument: Jasco J-1500 or equivalent.

-

Pathlength: 1 mm quartz cuvette.

-

Buffer: 10 mM Phosphate, pH 7.0 (Avoid Chloride ions if measuring < 190 nm).

-

Expected Spectra:

-

Water (25°C): Strong negative band near 195-198 nm (Random Coil/PPII). Weak or absent signal at 222 nm.

-

TFE Titration (0%

50%): Induction of helicity. Appearance of double minima at 208 nm and 222 nm . -

Aggregated Sample: Broad negative band shifting toward 218 nm (

-sheet) and loss of signal intensity due to light scattering.

-

Differential Scanning Calorimetry (DSC)

-

Purpose: To measure the enthalpy of unfolding (

). -

Challenge: The transition is non-cooperative and broad for short peptides.

-

Baseline: Requires rigorous buffer subtraction.

-

Expectation: A very weak, broad endotherm upon heating, representing the "melting" of residual helical/structured populations.

Computational Modeling Strategy

When simulating

-

Force Field Selection:

-

Avoid: CHARMM22 (known helix bias).

-

Recommended: CHARMM36m or AMBER99SB-disp .[1] These are optimized to balance PPII/Coil vs. Helix propensities for disordered peptides.

-

-

Water Model: TIP4P-D (specifically designed to prevent over-compaction of disordered chains).

References

-

Scholtz, J. M., & Baldwin, R. L. (1992).[3] The mechanism of alpha-helix formation by peptides.[4] Annual Review of Biophysics and Biomolecular Structure. Link

-

Lifson, S., & Roig, A. (1961). On the theory of helix-coil transition in polypeptides. Journal of Chemical Physics. Link

-

Shi, Z., Olson, C. A., Rose, G. D., Baldwin, R. L., & Kallenbach, N. R. (2002).[1] Polyproline II structure in a sequence of seven alanine residues. PNAS.[4] Link

-

Nguyen, H. D., & Hall, C. K. (2004). Molecular dynamics simulations of spontaneous fibril formation by random-coil peptides. PNAS.[4] Link

-

Best, R. B., & Mittal, J. (2010). Protein force fields with correct water-protein interactions.[1] Journal of Physical Chemistry B. Link

hydrophobic interactions in hexa-alanine oligomers

Technical Guide: Hydrophobic Solvation and Conformational Dynamics in Hexa-Alanine ( ) Oligomers

Executive Summary

This guide provides a rigorous technical framework for characterizing hydrophobic interactions and conformational preferences in hexa-alanine (

This document outlines the theoretical basis, computational parameters, and a self-validating experimental protocol to decouple solvation forces from backbone hydrogen bonding.

Part 1: Theoretical Framework

The "Random Coil" Fallacy

Historically, short peptides like

Hydrophobic Hydration Mechanism

The stability of the PPII conformation in

-

Shielding: The PPII geometry maximizes the exposure of the peptide backbone amide groups to solvent, allowing full hydration.

-

Methyl Solvation: The alanine methyl groups (

) impose ordering on the surrounding water (clathrate-like structures). -

Steric Selection: To minimize steric clashes between the hydration shell of the backbone and the hydrophobic side chains, the peptide adopts the extended PPII conformation.

Key Insight: In

Part 2: Computational Approaches (In Silico)

Simulating

Force Field Selection

-

Recommended: AMBER ff99SB-ILDN or CHARMM36m.

-

Rationale: These fields correct the historical bias toward

-helical propensity in short peptides, accurately reproducing the PPII/

Water Model Criticality

The choice of water model is the single most significant variable in

-

TIP3P: Often insufficient; tends to result in overly compact structures.

-

TIP4P-Ew / TIP4P-D: Highly Recommended. These models better reproduce the dispersion forces and water structure required to stabilize the extended PPII conformation.

Simulation Protocol (DOT Diagram)

Figure 1: Computational workflow for simulating hexa-alanine solvation dynamics. Note the feedback loop for validating against NMR J-coupling data.

Part 3: Experimental Characterization (In Vitro)

To empirically measure the hydrophobic contribution to

Methodology: CD Spectroscopy & TFE Titration

Objective: Distinguish between water-stabilized PPII structure and intramolecular H-bond stabilized

Equipment & Reagents[2][3]

-

Instrument: Circular Dichroism (CD) Spectropolarimeter (e.g., Jasco J-1500).

-

Peptide: N-acetyl-AAAAAA-amide (

) to eliminate terminal charge effects. -

Solvents: Phosphate buffer (10mM, pH 7.0), 2,2,2-Trifluoroethanol (TFE) (HPLC grade).

Step-by-Step Protocol

-

Baseline Measurement (The Hydrated State):

-

Prepare 50

M -

Expectation: Strong negative band at ~198 nm, weak positive band at ~218 nm. This positive band is the signature of PPII.

-

-

Thermal Denaturation (The Hydrophobic Melt):

-

Ramp temperature from 4°C to 80°C (2°C/min).

-

Observation: The positive band at 218 nm will vanish, and the negative band at 198 nm will shift/intensify.

-

Interpretation: Heating disrupts the structured hydration shell (hydrophobic hydration), melting the PPII helix into a true random coil.

-

-

TFE Titration (The Competition Assay):

-

Titrate TFE from 0% to 60% (v/v) at 25°C.

-

Mechanism: TFE dehydrates the peptide backbone, lowering the cost of forming intramolecular hydrogen bonds.

-

Observation: Transition from PPII (min 198 nm) to

-helix (double minima at 208 nm / 222 nm).

-

Data Presentation: Spectral Signatures

| Conformation | 190-200 nm | 208 nm | 215-220 nm | 222 nm | Stabilizing Force |

| Polyproline II (PPII) | Strong Negative | N/A | Weak Positive | N/A | Hydrophobic Hydration |

| Random Coil | Strong Negative | N/A | Neutral/Negative | N/A | Entropy |

| Positive | Negative | N/A | Strong Negative | Intramolecular H-bonds | |

| Positive | N/A | Negative | N/A | Intermolecular H-bonds |

Part 4: Conformational Energy Landscape

The following diagram illustrates the thermodynamic balance governing

Figure 2: Thermodynamic landscape of Ala6. The PPII state is maintained by the hydration shell of the alanine methyl groups. Removing water (TFE) or disrupting water structure (Heat) shifts the equilibrium.

Part 5: Implications for Drug Development

Understanding

-

Peptide Solubility: Recognizing that "hydrophobic" alanine peptides are soluble because of PPII hydration prevents aggregation issues during formulation.

-

Linker Design:

sequences are often used as linkers in fusion proteins. If the linker is too long, it may inadvertently form helices or aggregate. Keeping -

Amyloidogenesis: The transition from PPII

References

-

Shi, Z., Olson, C. A., Rose, G. D., Baldwin, R. L., & Kallenbach, N. R. (2002). Polyproline II structure in a sequence of seven alanine residues.[1][4][5] Proceedings of the National Academy of Sciences, 99(14), 9190-9195. Link

- Gnanakaran, S., & Garcia, A. E. (2003). Thermodynamic stability of the polyproline II conformation in an alanine-rich peptide. Journal of the American Chemical Society, 125(7), 1968-1974.

-

Makowska, J., et al. (2006). Polyproline II conformation in short alanine peptides is noncooperative.[6] Proceedings of the National Academy of Sciences, 103(6), 1744-1749. Link

- Zagrovic, B., et al. (2005). Simulation of unfolded proteins: The importance of water models. Journal of Physical Chemistry B.

- Graf, J., et al. (2007). Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy. Journal of Molecular Structure.

Theoretical Modeling of Polyalanine Structures: A Definitive Technical Guide

Executive Summary

Polyalanine (Poly-Ala) serves as the "hydrogen atom" of protein folding—a fundamental molecular ruler used to calibrate force fields, test sampling algorithms, and understand the thermodynamic determinants of secondary structure. While seemingly simple, the theoretical modeling of Poly-Ala reveals complex competition between entropic forces, backbone solvation, and van der Waals interactions.

This guide provides a rigorous, self-validating framework for modeling Poly-Ala structures, focusing on the Helix-Coil transition and

Part 1: Theoretical Framework & Force Field Selection

The Force Field Landscape

The accuracy of any Poly-Ala simulation hinges on the force field's ability to balance

| Force Field | Target Application | Poly-Ala Bias | Key Reference |

| AMBER ff99SB*-ILDN | General Protein Folding | Balanced. Corrects helix over-stabilization of ff99. | [Lindorff-Larsen et al., 2010] |

| CHARMM36m | IDPs & Folded Proteins | Excellent for coil-globule transitions; utilizes CMAP corrections. | [Huang et al., 2017] |

| OPLS-AA/M | Liquid Simulations | Strong performance in reproducing peptide solvation free energies. | [Robertson et al., 2015] |

| GROMOS 54A7 | Biomolecular Simulation | Tuned for | [Schmid et al., 2011] |

Solvation Physics: Explicit vs. Implicit

-

Explicit Solvent (TIP3P/TIP4P-Ew): Mandatory for aggregation studies. Captures the specific "hydrophobic effect" and hydrogen bond bridging essential for fibril stability.

-

Implicit Solvent (GB/PB): Acceptable for rapid conformational scanning of single chains but often fails to capture the entropic cost of desolvation during folding.

Part 2: Core Protocol – Replica Exchange Molecular Dynamics (REMD)[3]

To resolve the Helix-Coil transition without getting trapped in local minima, Replica Exchange MD (REMD) is the gold standard. This protocol describes a self-validating workflow for an Alanine-12 (

The Self-Validating Workflow (Diagram)

Caption: Figure 1: Self-validating REMD workflow. Validation loops (diamonds) ensure thermodynamic sampling efficiency before computational resources are committed to final analysis.

Step-by-Step Methodology

Step 1: System Construction

-

Topology Generation: Create linear

with capped termini (ACE/NME) to prevent artificial charge interactions.-

Command (AMBER/LEaP):sequence { ACE ALA ALA ... NME }

-

-

Solvation: Solvate in a truncated octahedron box (buffer

Å) using TIP3P water. -

Neutralization: Add counter-ions (

or

Step 2: Energy Minimization

-

Purpose: Remove steric clashes (van der Waals repulsions) that would cause simulation failure.

-

Protocol:

-

500 steps Steepest Descent (SD).

-

1000 steps Conjugate Gradient (CG).

-

Restraint:

on backbone atoms.

-

Step 3: Thermalization & Equilibration

-

Heating (NVT): Heat from 0K to 300K over 50 ps. Use Langevin thermostat (

). -

Density Equilibration (NPT): Switch to Berendsen or Monte Carlo barostat (1 atm). Run for 500 ps to stabilize density (

).

Step 4: Replica Generation & Production

-

Temperature Distribution: Use a geometric progression to generate temperatures (

to-

Tool:temperature_generator.py (standard in GROMACS/AMBER suites).

-

-

Production Run:

-

Time step: 2.0 fs (with SHAKE/LINCS constraints on H-bonds).

-

Exchange frequency: Every 1000 steps (2 ps).

-

Duration:

per replica.

-

Step 5: Validation (The "Trustworthiness" Check)

-

Exchange Rate: Calculate acceptance ratios between adjacent replicas.

-

Target:

. -

Correction: If

, add more replicas (decrease

-

-

Convergence: Split trajectory into halves. Calculate the Helicity Fraction for both. If deviations

, extend simulation.

Part 3: Data Analysis & Conformational Landscapes

Secondary Structure Analysis (DSSP)

Quantitative assessment of the Helix-Coil transition relies on the Dictionary of Secondary Structure of Proteins (DSSP) algorithm.

Table 1: Expected Secondary Structure Propensities for

| Conformation | Definition (DSSP) | Approx. Population | Notes |

|---|

|

Free Energy Landscape (FEL)

To visualize the folding pathway, project the trajectory onto Principal Components (PCA) or specific reaction coordinates (e.g., Radius of Gyration

Calculation:

Part 4: Aggregation Pathways (Advanced Application)

Modeling the transition from monomeric

Aggregation Mechanism Diagram

Caption: Figure 2: Kinetic pathway of Poly-Ala aggregation. The critical rate-limiting step is often the reorganization of amorphous oligomers into ordered

Simulation Adjustments for Aggregation

-

Box Size: Must be large enough to accommodate the extended fibril axis (typically

Å). -

Concentration: Simulate multiple chains (e.g., 4-8 chains) to mimic high local concentration.

-

Force Field: Avoid GROMOS 96 53a6 if studying helix formation (biases towards

), but it is excellent for pre-formed fibril stability.

References

-

Lindorff-Larsen, K., et al. (2010). "Improved side-chain torsion potentials for the Amber ff99SB protein force field." Proteins: Structure, Function, and Bioinformatics. Link

-

Huang, J., et al. (2017). "CHARMM36m: an improved force field for folded and intrinsically disordered proteins." Nature Methods. Link

-

Best, R. B., & Hummer, G. (2009). "Optimized molecular dynamics force fields applied to the helix-coil transition of polypeptides." Journal of Physical Chemistry B. Link

-

Sugita, Y., & Okamoto, Y. (1999). "Replica-exchange molecular dynamics method for protein folding." Chemical Physics Letters. Link

-

Gnanakaran, S., et al. (2006). "Structure of polyalanine in water: Solution measurements and simulations." Journal of the American Chemical Society. Link

-

Schmid, N., et al. (2011).[1] "Definition and testing of the GROMOS force-field versions 54A7 and 54B7." European Biophysics Journal. Link

Sources

Technical Guide: Discovery and Characterization of Polyalanine Tracts in Proteins

Executive Summary

Polyalanine (polyA) tracts are low-complexity regions found in approximately 500 human proteins, predominantly transcription factors (e.g., HOXD13, RUNX2) and RNA-binding proteins (e.g., PABPN1). Unlike polyglutamine (polyQ) expansions, which are widely recognized in neurodegenerative contexts (e.g., Huntington’s), polyA expansions drive a distinct class of pathologies characterized by congenital malformations and late-onset muscular dystrophies.

This guide provides a technical framework for the discovery , biophysical characterization , and validation of polyA tracts. It moves beyond standard proteomic workflows, which often fail to detect these hydrophobic regions, and establishes a rigorous protocol for distinguishing pathogenic aggregation from native oligomerization.

Part 1: The Biophysical Imperative

The Structural Threshold

The core challenge in studying polyA tracts is their biophysical metastability. Short polyA tracts (<10 residues) act as flexible spacers or alpha-helical stabilizers. However, expansion beyond a critical threshold (typically >15-20 residues) triggers a conformational collapse.

-

Native State: In non-pathologic lengths, polyA tracts form stable

-helices . -

Pathologic Transition: Upon expansion, the helix becomes energetically frustrated, transitioning into

or, as recent evidence suggests, aberrant coiled-coil structures.[1][2] This transition is driven by the "polar zipper" effect, leading to hydrophobic collapse and the formation of SDS-resistant aggregates.

Pathological Mechanism

The aggregation of polyA proteins results in two distinct toxicities:

-

Loss of Function (LOF): The transcription factor aggregates in the cytoplasm (or nuclear inclusions), preventing it from reaching its DNA target.

-

Dominant Negative/Gain of Toxicity: The aggregates sequester wild-type proteins and essential chaperones (e.g., HSP70), collapsing cellular proteostasis.

Figure 1: The biophysical cascade of polyalanine expansion. Note the feedback loop specific to PABPN1 (OPMD), where aggregates sequester RNA-processing machinery.

Part 2: In Silico Discovery Strategy

Standard BLAST searches often mask low-complexity regions. To discover novel polyA candidates, researchers must use Hidden Markov Models (HMMs) specifically tuned for amino acid repetition without filtering low-complexity domains.

Bioinformatics Workflow

-

Genomic Mining: Extract proteome sequences.

-

Repeat Filtering: Use tools like PLAAC (Prion-Like Amino Acid Composition) or custom Python scripts using Biopython to scan for A{5,} motifs.

-

Conservation Analysis: Cross-reference with orthologs. PolyA tracts in transcription factors are highly conserved in position but variable in length across evolution.

-

Codon Usage Analysis: Analyze the DNA sequence.

-

Pure Repeats: Often encoded by unstable GCG trinucleotide repeats (prone to slippage/expansion).

-

Impure Repeats: Encoded by mixed codons (GCT, GCA, GCC, GCG), suggesting evolutionary stability.

-

Part 3: Experimental Characterization

The Detection Challenge: Mass Spectrometry

Polyalanine tracts are notoriously difficult to identify via standard bottom-up proteomics (LC-MS/MS) for three reasons:

-

Ionization Suppression: PolyA peptides are highly hydrophobic and fly poorly compared to arginine/lysine-rich peptides.

-

Lack of Charge: A pure polyA tract has no proton-accepting residues (K/R), making it invisible in positive-ion mode unless it includes flanking regions.

-

Insolubility: They precipitate in standard LC buffers (Acetonitrile/Water).

Solution: Use Chymotrypsin or Elastase (which cleave hydrophobic residues) instead of Trypsin. Perform digestion in high-chaotrope buffers (e.g., 8M Urea) to keep the tract accessible.

The Gold Standard: Filter Retardation Assay (FRA)

Because polyA aggregates are SDS-resistant (unlike amorphous precipitates), the Filter Retardation Assay is the definitive method for validation.

Protocol: Cellulose Acetate Filter Trap

Objective: To separate soluble monomers from insoluble, SDS-resistant aggregates.[3]

Materials:

-

Membrane: Cellulose Acetate (0.2 µm pore size). Note: Do not use Nitrocellulose, as it binds all proteins.

-

Lysis Buffer: 50 mM Tris-HCl (pH 8.8), 100 mM NaCl, 5 mM MgCl2, 0.5% NP-40, Protease Inhibitors.

-

Denaturing Buffer: 2% SDS, 50 mM DTT.

Step-by-Step Methodology:

| Step | Action | Critical Technical Insight |

| 1. Lysis | Lyse cells/tissue in Lysis Buffer. Sonicate briefly (10s) to disrupt membranes but not aggregates. | Do not boil yet. Boiling native lysates can induce artificial aggregation of borderline proteins. |

| 2. Quantification | Normalize total protein concentration (BCA assay). | Essential for comparative quantitative analysis. |

| 3. Denaturation | Mix lysate 1:1 with Denaturing Buffer . Boil at 98°C for 5 minutes. | Crucial: This step dissolves non-amyloid complexes. Only true polyA aggregates survive 2% SDS + Boiling. |

| 4. Equilibration | Pre-wet Cellulose Acetate membrane in 1% SDS/PBS. Assemble into a dot-blot apparatus. | Cellulose acetate has low affinity for soluble proteins, allowing them to pass through. |

| 5. Filtration | Apply samples under vacuum. Wash wells 3x with 0.1% SDS.[4] | The vacuum must be gentle to prevent aggregate shearing. |

| 6. Detection | Block membrane (5% Milk) and probe with specific antibody (e.g., anti-PABPN1 or anti-polyA). | If a specific antibody is unavailable, use anti-ubiquitin, as polyA aggregates are heavily ubiquitinated. |

Part 4: Experimental Workflow Visualization

The following diagram outlines the decision matrix for characterizing a putative polyA protein.

Figure 2: Integrated workflow for the validation of polyalanine candidates, distinguishing between soluble biophysics and insoluble pathology.

Part 5: Therapeutic Implications

Discovery of polyA tracts is the precursor to therapeutic intervention. Current strategies focus on:

-

Chemical Chaperones: Compounds like Trehalose or Betaine that stabilize the native

-helical state. -

Anti-Aggregation Peptides: Short peptides designed to cap the growing

-sheet fibril. -

Gene Silencing: Since many polyA diseases are dominant-negative, allele-specific siRNA targeting the expanded repeat (linked to SNPs) is a primary development avenue.

References

-

Albrecht, A., et al. (2004). Homopolymeric alanine repeats: structure, function, and mechanistic role in the pathogenesis of polyalanine expansion genetic diseases. Fondazione Telethon. Link

-

Amiel, J., et al. (2004). Polyalanine expansions in human. Human Molecular Genetics. Link

-

Scherzinger, E., et al. (1997).[3] Huntingtin-encoded polyglutamine expansions form amyloid-like protein aggregates in vitro and in vivo. Cell. (Foundational paper for the Filter Retardation Assay). Link

-

Wanker, E. E., et al. (1999). Membrane filter assay for detection of amyloid-like polyglutamine-containing protein aggregates. Methods in Enzymology. Link

-

Perutz, M. F., et al. (1994). Polar zippers: their role in human disease and protein folding. Protein Science. Link

-

Pelassa, I., et al. (2014). Polyalanine tracts in the human proteome: a bioinformatic analysis. BMC Genomics. Link

Sources

- 1. Association of polyalanine and polyglutamine coiled coils mediates expansion disease-related protein aggregation and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fondazionetelethon.it [fondazionetelethon.it]

- 3. eriba.umcg.nl [eriba.umcg.nl]

- 4. Filter Retardation Assay for Detecting and Quantifying Polyglutamine Aggregates Using Caenorhabditis elegans Lysates - PMC [pmc.ncbi.nlm.nih.gov]

biological function of short polyalanine repeats

Title: The Bifunctional Nature of Short Polyalanine Repeats: From Transcriptional Tuning to Pathological Aggregation Subtitle: An In-Depth Technical Guide for Structural Biologists and Drug Discovery Scientists

Executive Summary

Short polyalanine (polyA) repeats (typically <20 residues) are not merely passive linkers but active, evolutionarily conserved functional domains within transcription factors (TFs). While long polyA tracts are widely recognized for their role in "conformational diseases" (e.g., Oculopharyngeal Muscular Dystrophy, Synpolydactyly), the wild-type, short repeats serve critical physiological functions.

This guide dissects the metastable structural dynamics of these repeats, elucidating how they function as transcriptional repression modules and subcellular localization signals . It further details the biophysical "tipping point" where functional helicity collapses into pathological

Structural Biology & Biophysics

The Metastable Helix: Functional State

Unlike polyglutamine (polyQ) tracts, which are largely disordered, short polyA tracts in isolation have a high intrinsic propensity to form

-

Mechanism: The methyl side chain of alanine is non-bulky and hydrophobic, allowing for tight packing in a helical arrangement.

-

Context Dependence: In the context of a full-length protein (e.g., HOXD13, RUNX2), these helices are often metastable . They exist on the edge of stability, allowing them to mediate protein-protein interactions (PPIs) while remaining susceptible to conformational shifts.

The -Sheet Transition: Pathological State

The biological function of polyA repeats is governed by a critical length threshold (typically ~20 residues).

-

The Threshold Effect: As the repeat length increases, the thermodynamic stability shifts from intramolecular

-helices to intermolecular -

Hydrophobic Stacking: Long polyA tracts form "polar zippers" or hydrophobic stacks that nucleate amyloid-like fibrils. This is the structural basis of toxicity in polyA expansion diseases.

Table 1: Structural & Functional Comparison of PolyA States

| Feature | Short PolyA (Wild-Type, <20 Ala) | Expanded PolyA (Pathological, >20 Ala) |

| Secondary Structure | Cross- | |

| Solubility | Soluble | Insoluble Aggregates |

| Primary Function | Transcriptional Repression, Linker | Sequestration (Loss of Function / Toxicity) |

| Interaction Mode | Specific PPI (e.g., Co-repressors) | Non-specific Hydrophobic Entrapment |

| Degradation | Ubiquitin-Proteasome System (UPS) | Autophagy (UPS resistant) |

Physiological Functions

Transcriptional Repression Domains

The most distinct biological function of short polyA repeats is their role as repressor domains .

-

Mechanism: The polyA tract does not bind DNA directly. Instead, it acts as a scaffold to recruit co-repressor complexes.

-

Key Interaction: In proteins like HOXA11 and FEV , the polyA tract recruits the SIN3A complex. The paired amphipathic helix (PAH) domains of SIN3A interact with the helical face of the polyA tract.

-

Downstream Effect: SIN3A recruits Histone Deacetylases (HDACs), leading to chromatin compaction and gene silencing.

Evolutionary "Tuning Knobs"

PolyA repeats allow for the rapid evolution of TF activity.

-

Fine-Tuning: Slight expansions or contractions (within the non-pathological range) modulate the strength of repression.

-

Balance: A balance often exists between polyQ (activator) and polyA (repressor) domains within the same protein (e.g., RUNX2). Altering this ratio shifts the TF from an activator to a repressor.

Visualizing the Mechanism

The following diagram illustrates the dual nature of polyA repeats: the functional repression pathway via SIN3A recruitment and the pathological aggregation pathway triggered by expansion.

Caption: Bifurcation of polyalanine function. Top path: Wild-type helical repeats recruit SIN3A for repression. Bottom path: Expanded repeats collapse into beta-sheets, causing aggregation.

Experimental Methodologies

To study these repeats, one must distinguish between soluble oligomers and insoluble aggregates. The Filter Trap Assay is the gold standard for this, superior to standard Western blotting where aggregates often fail to enter the gel.

Protocol: Differential Solubility & Aggregation Kinetics

Objective: Quantify the fraction of polyA protein that has transitioned to an insoluble

Materials:

-

Cell Lysates (Transfected with WT vs. Mutant PolyA constructs).

-

Lysis Buffer: RIPA + 2% SDS (SDS solubilizes non-amyloid structures but leaves polyA aggregates intact).

-

Cellulose Acetate Membrane (0.2 µm pore) – Retains aggregates.

-

Nitrocellulose Membrane – Retains soluble protein (optional control).

-

Vacuum Slot Blot Manifold.

Step-by-Step Workflow:

-

Lysis & Denaturation:

-

Lyse cells in RIPA buffer supplemented with Protease Inhibitors.

-

Add SDS to a final concentration of 2% .

-

Crucial Step: Sonicate samples (10s pulse) to shear DNA, which can clog the filter, but do not boil, as boiling can artificially induce or dissolve certain aggregate types depending on the protein context.

-

-

Membrane Preparation:

-

Pre-wet the Cellulose Acetate membrane in PBS containing 0.1% SDS.

-

Assemble the slot blot manifold.

-

-

Filtration:

-

Load 100-200 µg of total protein per well.

-

Apply gentle vacuum. Aggregates >0.2 µm will be trapped on the membrane; soluble protein will pass through.

-

-

Washing:

-

Wash wells 3x with PBS + 0.1% SDS to remove non-specific binding.

-

-

Immunodetection:

-

Block membrane (5% non-fat milk).

-

Incubate with primary antibody against the TF (e.g., anti-HOXD13) or epitope tag (FLAG/HA).

-

Develop using chemiluminescence.

-

-

Quantification:

-

Densitometry of the dots provides a relative measure of the insoluble aggregate load .

-

Therapeutic Implications

For drug development professionals, the polyA tract presents a unique target. Strategies fall into two categories: stabilizing the native helix or clearing the aggregate.[1]

"Silence and Replace" Gene Therapy

Since many polyA diseases (e.g., OPMD) involve a toxic gain-of-function, simple supplementation is insufficient.

-

Strategy: Use AAV vectors to deliver:

-

shRNA/miRNA to silence the endogenous (mutant) allele.

-

Codon-Optimized Transgene: A version of the gene encoding the wild-type protein but utilizing synonymous codons (e.g., GCT/GCC/GCA mix) to evade the shRNA and reduce repeat slippage during replication.

-

Anti-Aggregation Pharmacology

Small molecules can act as "chemical chaperones" to prevent the Helix

-

Chemical Chaperones: Trehalose and Betaine stabilize the native protein structure and enhance autophagy.

-

Antiprion Drugs: Compounds like Guanabenz and 6-aminophenanthridine (6AP) have shown efficacy in reducing PABPN1 aggregates in OPMD models.[2] They likely work by modulating ribosomal activity or directly interfering with amyloid nucleation.

References

-

Albrecht, A. et al. (2020). Cooption of polyalanine tract into a repressor domain in the mammalian transcription factor HoxA11. bioRxiv. Link

-

Amiel, J. et al. (2004). Polyalanine expansion in HOXA13: three new affected families and the molecular consequences in a mouse model. Human Molecular Genetics. Link

-

Umaña, A. et al. (2016). Established PABPN1 intranuclear inclusions in OPMD muscle can be efficiently reversed by AAV-mediated knockdown and replacement. Human Molecular Genetics. Link

-

Basu, A. et al. (2020). Energetics and structure of alanine-rich α-helices via adaptive steered molecular dynamics. Biophysical Journal. Link

-

Trollet, C. et al. (2010). Oculopharyngeal muscular dystrophy: potential therapies for an aggregate-associated disorder. Journal of Molecular Medicine. Link

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of H-Ala-Ala-Ala-Ala-Ala-Ala-OH (Hexa-Alanine)

Executive Summary

The synthesis of H-Ala-Ala-Ala-Ala-Ala-Ala-OH (Ala

This protocol details a high-fidelity Solid Phase Peptide Synthesis (SPPS) method using Fmoc chemistry , DIC/Oxyma activation , and aggressive solvation strategies to mitigate aggregation. It emphasizes the critical downstream requirement of using fluorinated solvents (TFA or HFIP) for purification, as the final product is insoluble in standard aqueous buffers.

Strategic Planning & Chemical Logic

The Aggregation Mechanism

The primary failure mode is the formation of

Figure 1: Mechanism of on-resin aggregation leading to synthesis failure. The formation of

Critical Parameter Optimization

| Parameter | Recommendation | Scientific Rationale |

| Resin | Wang Resin (Low Loading: 0.3–0.4 mmol/g) | High loading promotes inter-chain interaction. Low loading increases the mean distance between peptide chains, reducing aggregation risk [1]. |

| Coupling Reagents | DIC / Oxyma Pure | Superior to HBTU/DIEA. Oxyma generates a less basic environment than DIEA, reducing base-catalyzed side reactions, and the active ester is highly reactive [2]. |

| Solvent | DMF (Main) / DCM (Wash) | DCM washes help swell the polystyrene matrix better than DMF alone, counteracting resin shrinkage. |

| Capping | Acetic Anhydride (Mandatory) | Acetylates unreacted amines after every step. Prevents "deletion sequences" (n-1) which are nearly impossible to separate from the target (n) by HPLC. |

| Temperature | 50°C (Optional but recommended) | Thermal energy disrupts hydrogen bond networks ( |

Detailed Synthesis Protocol

Materials

-

Resin: Fmoc-Ala-Wang Resin (Loading: 0.35 mmol/g).

-

Activator: DIC (N,N'-Diisopropylcarbodiimide).

-

Additive: Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate).

-

Deprotection: 20% Piperidine in DMF.[4]

-

Capping Solution: Acetic anhydride (Ac

O) / DIEA / DMF (10:5:85). -

Cleavage Cocktail: TFA / TIS / H

O (95:2.5:2.5).[5]

Step-by-Step Workflow

Step 0: Resin Swelling

-

Weigh resin into a reaction vessel.

-

Swell in DCM for 30 minutes (DCM swells PS resin better than DMF).

-

Wash with DMF (3 x 2 min).

Step 1: Fmoc Deprotection [2][4][6][7]

-

Treat with 20% Piperidine/DMF (2 x 10 min).

-

Note: Monitor the UV absorbance of the fulvene-piperidine adduct. If the peak broadens significantly in later cycles (Ala4-Ala6), it indicates slow deprotection due to aggregation.

-

Wash: DMF (3x), DCM (3x), DMF (3x).

Step 2: Coupling (The "Double Couple" Strategy) Perform this step twice for residues 4, 5, and 6.

-

Activation: Dissolve Fmoc-Ala-OH (5 eq) and Oxyma Pure (5 eq) in minimal DMF. Add DIC (5 eq). Allow to pre-activate for 2 minutes.

-

Reaction: Add mixture to resin. Shake for 60 minutes at Room Temp (or 20 min at 50°C).

-

Drain and Wash: DMF (3x).

-

Repeat: Perform a second coupling with fresh reagents.

Step 3: Capping (Crucial for Purity)

-

Add Capping Solution (Ac

O/DIEA/DMF). Shake for 10 minutes. -

This terminates any chains that failed to couple, forming truncated Acetyl-peptides (e.g., Ac-Ala

-Resin) which will elute much earlier than the target product during HPLC. -

Wash: DMF (3x), DCM (3x).

Step 4: Final Cleavage

-

Wash resin thoroughly with DCM (5x) to remove all traces of DMF (DMF forms adducts with TFA).

-

Add Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% H

O). -

Shake for 2–3 hours.

-

Precipitate filtrate in cold Diethyl Ether. Centrifuge and dry the pellet.

Purification & Characterization

WARNING: Solubility Bottleneck this compound is insoluble in water, methanol, and acetonitrile. Attempting to dissolve the crude pellet in Mobile Phase A (Water/0.1% TFA) will result in a suspension that clogs the HPLC column.

Solubilization Protocol

-

Dissolve the crude peptide in 100% TFA or HFIP (Hexafluoroisopropanol) at a concentration of 5–10 mg/mL.

-

Sonicate if necessary to ensure complete disruption of aggregates.

-

Dilute slightly with water immediately before injection if the column is sensitive to high acid load, but ensure the peptide does not precipitate.

HPLC Method[1]

-

Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Waters XBridge), 5µm, 300Å (Wide pore size preferred to prevent clogging).

-

Mobile Phase A: H

O + 0.1% TFA. -

Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

-

Gradient: 0% B to 40% B over 30 minutes. (Ala

is relatively polar despite its aggregation, usually eluting early, but requires organic solvent to migrate).

Analytical Validation

-

ESI-MS: Calculate exact mass.

-

Formula: C

H -

Monoisotopic Mass: 444.23 Da

-

Expected [M+H]

: 445.24 Da

-

Workflow Visualization

Figure 2: Optimized SPPS workflow including mandatory double coupling and capping steps to ensure high purity.

References

-

Tickler, A. K., & Wade, J. D. (2007).[8] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments.

- Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal.

-

Sigma-Aldrich Technical Guides. Overcoming Aggregation in Solid-phase Peptide Synthesis.

-

Paradís-Bas, M., et al. (2016).[8] The "Difficult Sequence" Problem in SPPS. Methods in Molecular Biology. (Discusses

-sheet formation in polyalanine).

Sources

- 1. Page loading... [guidechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. oxymapure.com [oxymapure.com]

- 7. researchgate.net [researchgate.net]

- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Solid-Phase Peptide Synthesis of Hexa-Alanine (Ala₆)

Abstract

Hexa-alanine (Ala₆) serves as a critical model system for evaluating solid-phase peptide synthesis (SPPS) efficiency. Despite its chemical simplicity, the sequence is notorious for "on-resin aggregation" driven by inter-chain hydrogen bonding (β-sheet formation), which typically onsets at the penta- or hexapeptide stage. This guide details an optimized Fmoc-SPPS protocol designed to mitigate aggregation, ensuring high crude purity (>90%) without the need for expensive backbone protectants (e.g., Hmb/Dmb) for this specific length.

Introduction: The Poly-Alanine Challenge

While alanine is sterically unhindered, homopolymers of alanine (

-

Mechanism: The amide hydrogens and carbonyl oxygens of adjacent peptide chains form a stable network of hydrogen bonds, creating

-sheet structures. -

Consequence: This "gelation" or shrinking of the resin matrix restricts the diffusion of reagents to the N-terminus, leading to incomplete deprotection (deletion sequences) and slow coupling.

-

Strategic Approach: For Ala₆, we employ a "pre-emptive" strategy using low-loading resin and potent coupling reagents, avoiding the cost of pseudoprolines while maintaining high fidelity.

Materials and Reagents

Resin Selection (Critical)

The choice of resin is the single most important factor in preventing aggregation.

-

Recommended: ChemMatrix® Rink Amide or Low-Loading Wang Resin .

-

Specification: Loading must be 0.2 – 0.4 mmol/g .

-

Rationale: High loading (>0.6 mmol/g) forces growing chains into close proximity, accelerating

-sheet formation. PEG-based resins (ChemMatrix) swell better in polar solvents, improving solvation of the aggregated chains.

Reagents

| Reagent | Grade/Spec | Purpose |

| Fmoc-Ala-OH | >99% L-isomer | Monomer |

| HATU | High Purity | Coupling Agent (Fast kinetics) |

| DIEA (Diisopropylethylamine) | Peptide Grade | Base |

| Piperidine | 20% in DMF | Deprotection |

| DMF (Dimethylformamide) | Anhydrous | Main Solvent |

| TFA (Trifluoroacetic acid) | HPLC Grade | Cleavage |

| TIS (Triisopropylsilane) | Scavenger | Prevents t-butyl cation re-attachment |

Experimental Protocol

Setup and Swelling

-

Weigh 0.1 mmol of resin into a fritted reaction vessel.

-

Wash 1: DCM (3 x 5 mL) to remove manufacturing residues.

-

Swelling: Add DMF (5 mL) and agitate for 30 minutes .

-

Note: Proper swelling is essential to open the polymer matrix before the first coupling.

-

The Fmoc Cycle (Iterative)

Repeat the following loop for each Alanine residue (1 through 6).

Step A: Deprotection[1]

-

Drain solvent.[2]

-

Add 20% Piperidine/DMF (5 mL).

-

Agitate for 3 minutes (Initial burst). Drain.

-

Add fresh 20% Piperidine/DMF (5 mL).

-

Agitate for 10 minutes . Drain.

-

Wash: DMF (5 x 5 mL). Thorough washing is vital to remove piperidine, which would otherwise consume the expensive HATU in the next step.

Step B: Activation and Coupling

Standard stoichiometry: 5 eq Amino Acid : 5 eq HATU : 10 eq DIEA.

-

Dissolve Fmoc-Ala-OH (0.5 mmol) and HATU (0.49 mmol) in minimal DMF (2 mL).

-

Add DIEA (1.0 mmol) immediately before adding to resin. The solution should turn yellow.

-

Add activated mixture to the resin.[2]

-

Agitate:

-

Residues 1-3: 30 minutes .

-

Residues 4-6: 60 minutes (Double coupling recommended for Residue 5 and 6).

-

-

Drain and Wash: DMF (4 x 5 mL).

Step C: Monitoring (The Kaiser Test)

Perform a Kaiser (Ninhydrin) test after every coupling.

-

Colorless/Yellow beads: Complete coupling (Proceed).

-

Blue beads: Incomplete coupling (Repeat Step B).

-

Note: For Ala₆, the Kaiser test may become less reliable at residue 6 due to aggregation preventing the ninhydrin reaction (false negative). A micro-cleavage and HPLC check is the gold standard if uncertainty arises.

Cleavage and Isolation

-

Final Deprotection: Remove the N-terminal Fmoc group (Step A).

-

Wash: DMF (5x), then DCM (5x). Dry resin under nitrogen.

-

Cleavage Cocktail: Prepare 95% TFA / 2.5% TIS / 2.5% H₂O .

-

Add 5 mL cocktail to resin; agitate for 2 hours .

-

Precipitation:

-

Filter filtrate into cold Diethyl Ether (-20°C).

-

Centrifuge (3000 rpm, 5 min) to pellet the white precipitate.

-

Decant ether and wash pellet 2x with fresh ether.

-

-